
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one, also known as PTQ, is a thiazolidinone derivative which has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is still not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of genes responsible for inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. Moreover, the synthesis of this compound is relatively simple and can be carried out using readily available starting materials. However, a major limitation of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one. One of the potential areas of research is the development of this compound-based anti-inflammatory agents for the treatment of various inflammatory disorders. Moreover, this compound-based compounds can be developed as potential anti-cancer agents for the treatment of various types of cancer. Additionally, this compound can be further modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
Méthodes De Synthèse
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multi-step process starting from 2-phenyl-3H-quinoline-4-one and thiourea. The reaction involves the condensation of these two compounds followed by a cyclization reaction to form the thiazolidinone ring. The final product is obtained through the addition of acetyl chloride to the reaction mixture.
Applications De Recherche Scientifique
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Moreover, this compound has shown promising anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Propriétés
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-13(25)24-20(26)18(28-21(24)22)12-15-11-14-7-5-6-10-17(14)23-19(15)27-16-8-3-2-4-9-16/h2-12,22H,1H3/b18-12+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMBOGDOSWEG-NLUKZUHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(=O)/C(=C\C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


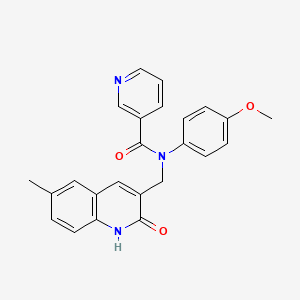

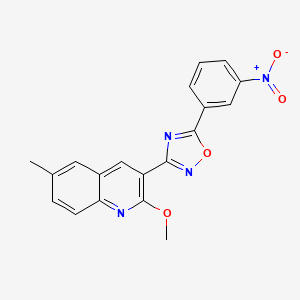

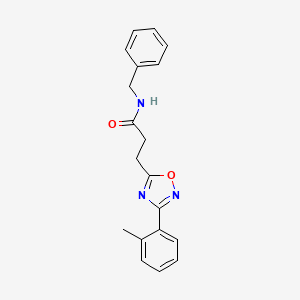
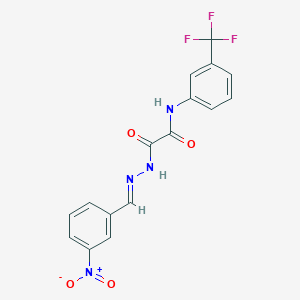
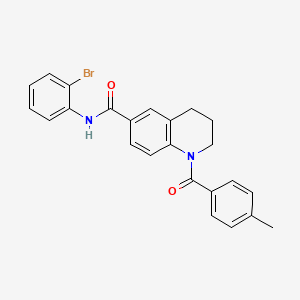



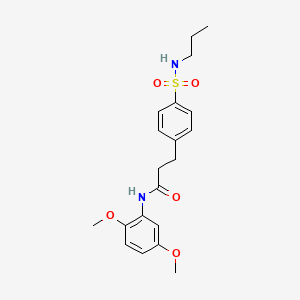
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)